molecular formula C14H17BrNO3PS B14761287 O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate

O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate

Katalognummer: B14761287
Molekulargewicht: 390.23 g/mol
InChI-Schlüssel: QYJOONBGZKCXBK-YPKPFQOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate involves the reaction of 3-bromo-2-cyano-1-phenylprop-1-en-1-ol with diethyl phosphorochloridothioate in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.

    Industry: Utilized in the development of pesticides and other agrochemicals.

Wirkmechanismus

The mechanism of action of O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by inhibiting specific enzymes, thereby disrupting biological pathways and processes. The exact molecular targets and pathways involved vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • O-(3-bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl ester
  • Phosphorothioic acid, O-(3-bromo-2-cyano-1-phenyl-1-propen-1-yl) O,O-diethyl ester

Uniqueness

O-(3-bromo-2-cyano-1-phenylprop-1-en-1-yl) O,O-diethyl phosphorothioate is unique due to its specific structural features and robust inhibitory characteristics. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Eigenschaften

Molekularformel

C14H17BrNO3PS

Molekulargewicht

390.23 g/mol

IUPAC-Name

(E)-2-(bromomethyl)-3-diethoxyphosphinothioyloxy-3-phenylprop-2-enenitrile

InChI

InChI=1S/C14H17BrNO3PS/c1-3-17-20(21,18-4-2)19-14(13(10-15)11-16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3/b14-13-

InChI-Schlüssel

QYJOONBGZKCXBK-YPKPFQOOSA-N

Isomerische SMILES

CCOP(=S)(OCC)O/C(=C(/CBr)\C#N)/C1=CC=CC=C1

Kanonische SMILES

CCOP(=S)(OCC)OC(=C(CBr)C#N)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.